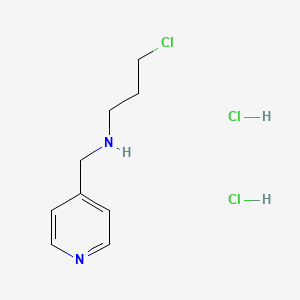

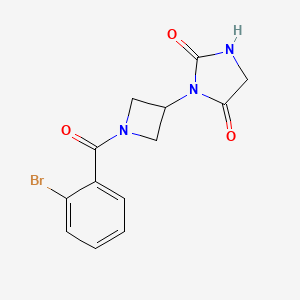

3-(1-(2-Bromobenzoyl)azetidin-3-yl)imidazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

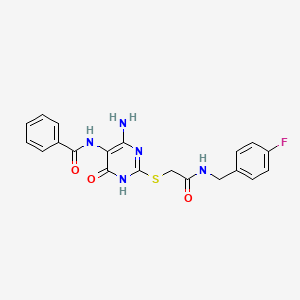

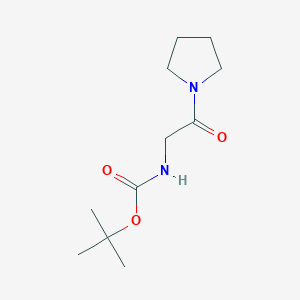

The compound “3-(1-(2-Bromobenzoyl)azetidin-3-yl)imidazolidine-2,4-dione” is a novel compound that has been synthesized for potential biological applications . It is part of a larger family of compounds known as imidazolidine-2,4-diones, which are known for their broad range of chemical and biological properties .

Aplicaciones Científicas De Investigación

Synthesis of New Heterocyclic Amino Acid Derivatives

This compound is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The synthesis and diversification of these novel heterocyclic amino acid derivatives are achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Construction of β-lactams

Azetidin-2,3-diones, such as “3-(1-(2-Bromobenzoyl)azetidin-3-yl)imidazolidine-2,4-dione”, are useful synthetic targets for the construction of β-lactams with the cephamycin, asparenomycin, and noncardican type side chains .

Synthesis of 3-alkyl/aryl/allyl-β-lactams

Azetidin-2,3-diones are important synthons for 3-alkyl/aryl/allyl-β-lactams . These compounds have shown to be biologically active as cholesterol acyl transferase inhibitors, thrombin inhibitors, and apoptosis inductors .

Synthesis of 3-alkylidene-β-lactams

Azetidin-2,3-diones are also used in the synthesis of 3-alkylidene-β-lactams . These compounds have shown to be biologically active and have various applications in the field of medicinal chemistry .

Synthesis of Bicyclic β-lactams

Azetidin-2,3-diones are used in the synthesis of bicyclic β-lactams . These compounds have shown to be biologically active and have various applications in the field of medicinal chemistry .

Precursors to α-hydroxy-β-amino acids

Azetidin-2,3-diones with known configuration serve as the precursors to α-hydroxy-β-amino acids . These compounds have shown to be biologically active and have various applications in the field of medicinal chemistry .

Precursors to Peptides

Azetidin-2,3-diones are also used as precursors to peptides . These compounds have shown to be biologically active and have various applications in the field of medicinal chemistry .

Precursors to Anticancer Drugs

Azetidin-2,3-diones are used as precursors to taxol, taxotere (highly promising anticancer drugs), and bestatin, a peptide enzyme inhibitor with antimicrobial, anticancer, and immunomodifier properties .

Mecanismo De Acción

Target of Action

The primary targets of 3-(1-(2-Bromobenzoyl)azetidin-3-yl)imidazolidine-2,4-dione are currently unknown. This compound is a complex chemical with potential applications in scientific research due to its unique structure and properties. It’s part of the imidazole family, which is known for its broad range of chemical and biological properties .

Biochemical Pathways

Imidazole derivatives are known to impact a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole compounds are generally highly soluble in water and other polar solvents, which can influence their bioavailability .

Propiedades

IUPAC Name |

3-[1-(2-bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3O3/c14-10-4-2-1-3-9(10)12(19)16-6-8(7-16)17-11(18)5-15-13(17)20/h1-4,8H,5-7H2,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWVPTUUFHRNCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2Br)N3C(=O)CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(2-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-amino-1-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2458452.png)

![3-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2458461.png)

![4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2458463.png)

![4-{3-[4-(Methylthio)phenyl]-1,2,4-oxadiazol-5-yl}-1-(2-thienylsulfonyl)piperidine](/img/structure/B2458464.png)

![3-(3-methoxyphenyl)-6-(2-oxo-2-piperidin-1-ylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2458470.png)

![5,7-Dihydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-methoxychromen-4-one](/img/structure/B2458473.png)